molecular formula C8H14O4 B048530 Diethyl methylmalonate CAS No. 609-08-5

Diethyl methylmalonate

Cat. No. B048530
CAS RN: 609-08-5
M. Wt: 174.19 g/mol
InChI Key: UPQZOUHVTJNGFK-UHFFFAOYSA-N
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Description

Diethyl methylmalonate is a colorless, fragrant liquid . It is used as an intermediate for the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory agents with 2-acrylpropionic acid structures . It is also used in the flavor and fragrance industries .


Synthesis Analysis

Diethyl methylmalonate can be prepared by the reaction of monochloroacetic acid with methanol, carbon monoxide, or by the reaction of cyanoacetic acid (the half nitriled-malonic acid) with ethyl alcohol . Another method involves the alkylation of diethyl malonate with methyl iodide in the presence of anhydrous potassium carbonate .


Molecular Structure Analysis

The molecular formula of Diethyl methylmalonate is C8H14O4 . Its InChI is InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 and its Canonical SMILES is CCOC(=O)C©C(=O)OCC .


Chemical Reactions Analysis

Diethyl methylmalonate reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . It also causes the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .


Physical And Chemical Properties Analysis

Diethyl methylmalonate is a liquid at 20°C . It has a molecular weight of 174.19 g/mol , a boiling point of 199°C , a flash point of 82°C , and a specific gravity of 1.02 . Its refractive index is 1.41 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Diethyl ethoxymethylenemalonate serves as a starting material for synthesizing a range of compounds like pyrazole, pyrimidine, and quinoline, highlighting its role in atom economy and as an active methylene's building block (Z. Ya, 2013).

  • Use in Fused Heterocyclic Systems : Diethyl N,N-dimethylaminomethylenemalonate is used to synthesize various methylene groups in fused heterocyclic systems, including pyrazole, pyrimidine, and pyridine derivatives (Mihael Kušar, J. Svete, B. Stanovnik, 1996).

  • Synthesis of Fluorooxindole and Fluoro-Acetic Acid Derivatives : Diethyl 2-fluoromalonate ester is crucial for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives, particularly in nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates (Antal Harsanyi, G. Sandford, D. Yufit, J. Howard, 2014).

  • Impact on Energy Metabolism : Methylmalonate has shown to inhibit succinate-supported mitochondrial oxygen consumption by interfering with succinate uptake, affecting energy metabolism in conditions like methylmalonic acidaemia (S. R. Mirandola et al., 2008).

  • Solvent for Extracting Acetic Acid : Diethyl phenylmalonate and diethyl methyl-malonate are used as solvents for extracting acetic acid from aqueous solutions at various temperatures (O. Torul, N. Gultekin, S. Nohut, C. Duran, 1992).

  • Influence on Lactate Production in the Brain : Studies show that methylmalonate increases lactate production in the brain while reducing carbon dioxide production from glucose and acetate in suckling rats (M. Wajner et al., 1992).

  • Synthesis of Arylglycines : Diethyl N-Boc-iminomalonate acts as an electrophilic glycine equivalent, reacting with organomagnesium compounds to produce substituted aryl N-Boc-aminomalonates and arylglycines (P. Calí, M. Begtrup, 2004).

  • Dietary Implications in Methylmalonic Aciduria : A low isoleucine, threonine, methionine, and valine diet may be therapeutic for patients with methylmalonic aciduria due to deficient methylmalonyl-CoA racemase enzyme (E. Kang, P. J. Snodgrass, P. Gerald, 1972).

  • Involvement in Michael Addition Reactions : Diethyl methylmalonate is involved in Michael addition reactions, such as the addition to ethyl crotonate-(carbonyl-C14), which involves the migration of an ethoxycarbonyl group (O. Simamura, N. Inamoto, T. Suehiro, 1954).

  • Thermal Cleavage in Gas Chromatography : Diethyl acylmalonates undergo thermal cleavage during gas chromatographic analysis, producing volatile fragments (H. Binder, K. Groke, 1972).

Safety And Hazards

Diethyl methylmalonate is combustible and causes serious eye irritation . It is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

diethyl 2-methylpropanedioate
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InChI

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UPQZOUHVTJNGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C(C)C(=O)OCC
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Molecular Formula

C8H14O4
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DSSTOX Substance ID

DTXSID0060565
Record name Propanedioic acid, methyl-, diethyl ester
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Molecular Weight

174.19 g/mol
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name Diethyl methylmalonate
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Product Name

Diethyl methylmalonate

CAS RN

609-08-5
Record name Diethyl methylmalonate
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Record name Diethyl methylmalonate
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Record name DIETHYL METHYLMALONATE
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Record name Propanedioic acid, 2-methyl-, 1,3-diethyl ester
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Record name Diethyl methylmalonate
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Record name DIETHYL METHYLMALONATE
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Synthesis routes and methods

Procedure details

The procedure followed is as in Example 2, but 230.4 g (1.44 mol) of diethyl malonate are pumped in instead of the methyl acetoacetate. After analogous working up, 230.0 g of 90% pure diethyl methylmalonate are obtained on distillation. This corresponds to a yield of 82.6% of the theoretical yield, based on the diethyl malonate employed. The distillate also contains 9.3% of diethyl methoxymethylmalonate as a by-product. A residue of 3.1 g remains in the distillation flask.
Quantity
230.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
WH Hwu, CH Cheng, M Tang, YP Chen - Fluid phase equilibria, 2004 - Elsevier
Vapor–liquid equilibrium (VLE) data for binary mixtures of CO 2 with homologous esters of diethyl methylmalonate, diethyl ethylmalonate, and diethyl n-butylmalonate at 308.2, 318.2, …
Number of citations: 10 www.sciencedirect.com
MJ Lee, CC Su, H Lin - Journal of Chemical & Engineering Data, 2005 - ACS Publications
… compounds, including morpholine, diethyl methylmalonate, diethylene glycol diethyl ether, … Diethyl methylmalonate is used as an intermediate for pharmaceuticals. The glycol ethers …
Number of citations: 15 pubs.acs.org
GE Risinger, WG Haag - The Journal of Organic Chemistry, 1973 - ACS Publications
… in the reaction between diethyl methylmalonate and 2-… 7.7 g, 0.08 mol) and diethyl methylmalonate (13.9 g. 0.08 mol… oil yielded ethyl propionate, diethyl methylmalonate, and 2-(3…
Number of citations: 7 pubs.acs.org
AP Krapcho - The Journal of Organic Chemistry, 1962 - ACS Publications
… In the case of diethyl methylmalonate, on conversion to I the reaction with chloroform is reportedto yield as one of the products a compound formulated as diethyl …
Number of citations: 19 pubs.acs.org
O Simamura, N Inamoto, T Suehiro - Bulletin of the Chemical Society of …, 1954 - journal.csj.jp
The Michael addition of diethyl methylmalonate to ethyl crotonate-(carbonyl-C 14 ) was carried out with one equivalent of sodium ethoxide; the addition product, diethyl α-ethoxycarbonyl…
Number of citations: 13 www.journal.csj.jp
MS Newman - The Journal of Organic Chemistry, 1962 - ACS Publications
… However, due to a mislabeled reagent bottle, diethyl methylmalonate was used instead of diethyl malonate. A compound, 'mp 106-107, was obtained to which the structure IV was …
Number of citations: 4 pubs.acs.org
O Simamura, N Inamoto - Bulletin of the Chemical Society of Japan, 1955 - journal.csj.jp
… Thus, it was demonstrated that the migration of an ethoxycarbonyl group did not take place in contrast to the case with diethyl methylmalonate. The mechanism is discussed. …
Number of citations: 5 www.journal.csj.jp
JM Weber, WH Cernota, MC Gonzalez… - Applied microbiology …, 2012 - Springer
… producer, diethyl methylmalonate … to diethyl methylmalonate. Furthermore, mutB fermentations did not significantly metabolize soybean oil in the presence of diethyl methylmalonate. …
Number of citations: 9 link.springer.com
J Beneš, M Dobiášová, K Vereš - Collection of Czechoslovak …, 1964 - cccc.uochb.cas.cz
… was prepared by modified reesterification8.9 of diethyl methylmalonate with 5% hydrochloric acid in abs. methanol in a sealed ampulla by standing at room temperaturd for 24 h. The …
Number of citations: 3 cccc.uochb.cas.cz
O Torul, N Gultekin, S Nohut… - Journal of Chemical and …, 1992 - ACS Publications
… , and acetic acid + diethyl methylmalonate were titrated, … of diethyl phenylmalonateand diethyl methylmalonate to a … and acetic acid + diethyl methylmalonate rendered the systems …
Number of citations: 18 pubs.acs.org

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